
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the second position and a pyrrolidinyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-chloropyrimidine with pyrrolidine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 2-methyl-4-chloropyrimidine in an appropriate solvent such as dimethylformamide (DMF).
- Add pyrrolidine to the solution.
- Heat the reaction mixture to a temperature of around 100°C.
- Stir the mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as solvent recovery and recycling, as well as the use of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The pyrimidine ring and its substituents can undergo oxidation under specific conditions. For example:
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Pyrimidine ring oxidation : Electron-donating groups like pyrrolidin-1-yl enhance the ring’s susceptibility to electrophilic attack. Oxidation with 3-chloroperoxybenzoic acid (mCPBA) selectively targets the pyrimidine nitrogen, forming N-oxide derivatives .
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Methyl group oxidation : The methyl substituent at position 2 can be oxidized to a carboxylic acid using strong oxidizing agents like KMnO₄ under acidic conditions, though this is less common due to steric hindrance from the adjacent pyrrolidinyl group .
Table 1: Oxidation Reactions and Conditions
Reaction Type | Reagent/Conditions | Product | Yield | Source |
---|---|---|---|---|
N-Oxidation | mCPBA, CH₂Cl₂, 0°C to RT | Pyrimidine N-oxide | 60-75% | |
Methyl oxidation | KMnO₄, H₂SO₄, reflux | 2-Carboxy-4-(pyrrolidin-1-yl)pyrimidine | <30% |
Substitution Reactions
The pyrimidine ring participates in nucleophilic aromatic substitution (NAS) and SN2 reactions:
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Nucleophilic substitution : The chlorine atom in precursor 4-chloropyrimidine derivatives is replaced by pyrrolidine under basic conditions (e.g., K₂CO₃ in DMF) .
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Electrophilic substitution : The electron-rich C5 position of the pyrimidine ring reacts with electrophiles like nitronium ions, though steric hindrance from the pyrrolidinyl group limits regioselectivity .
Table 2: Substitution Reactions and Outcomes
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Chlorine substitution | Pyrrolidine, K₂CO₃, DMF, 80°C | 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine | 85% | |
Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro derivative | 40% |
Reduction Reactions
Reduction primarily targets unsaturated bonds or functional groups introduced via oxidation:
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N-Oxide reduction : Pyrimidine N-oxides are reduced back to the parent compound using H₂/Pd-C or Na₂S₂O₄ .
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Nitro group reduction : A nitro group at C5 can be reduced to an amine using H₂/Pd-C or SnCl₂/HCl .
Complex Formation
The nitrogen atoms in the pyrimidine ring and pyrrolidinyl group act as ligands for metal ions:
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Coordination with transition metals : Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures, characterized by shifts in UV-Vis spectra .
Key Mechanistic Insights
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Steric effects : The bulky pyrrolidinyl group at C4 impedes reactions at C5 and C6 positions.
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Electronic effects : Electron donation from the pyrrolidinyl group activates the pyrimidine ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-Methyl-4-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Methyl-4-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of a pyrrolidine ring.
2-Methyl-4-(pyrrolidin-1-yl)quinazoline: Features a quinazoline ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Methyl-4-(pyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing nitrogen atoms. The presence of the pyrrolidine moiety enhances its interaction with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various cellular processes, influencing pathways involved in disease mechanisms.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at neurotransmitter receptors, impacting neurotransmission.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | MIC (mg/mL) | Target Organism |
---|---|---|
This compound | 0.0039 - 0.025 | S. aureus, E. coli |
2,6-dipiperidino-1,4-dibromobenzene | 0.025 - 0.1 | Various Gram-positive |
2,4,6-tripyrrolidinochlorobenzene | 0.05 - 0.15 | C. albicans |
Studies have shown that derivatives can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong activity against these organisms .
Antitumor Activity
Pyrimidine derivatives are also associated with anticancer properties. The compound's structure allows it to interfere with cancer cell proliferation by targeting specific pathways related to tumor growth.
Table 2: Antitumor Activity Data
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
This compound | 5 - 10 | MCF-7 (Breast Cancer) |
Other Pyrimidine Derivatives | Varies | A549 (Lung Cancer) |
In vitro studies have demonstrated that modifications in the chemical structure can enhance the anticancer efficacy of these compounds .
Case Study 1: Antibacterial Screening
A study evaluated the antibacterial effects of various pyrrolidine derivatives including our compound against a range of bacteria. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as a therapeutic agent in treating infections .
Case Study 2: Antitumor Activity
Another investigation focused on the anticancer properties of pyrimidine derivatives. The study highlighted that structural variations in the compounds could lead to improved selectivity and potency against cancer cell lines, suggesting that further exploration of these derivatives could yield effective cancer therapies .
Properties
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-8-10-5-4-9(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNSZYDHSZRWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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